N-(2-cyano-4,5-diethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide
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Overview
Description
N-(2-CYANO-4,5-DIETHOXYPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound that features a cyano group, diethoxy groups, a morpholine ring, and a sulfonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYANO-4,5-DIETHOXYPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: Starting with a benzamide derivative, various functional groups are introduced through electrophilic aromatic substitution reactions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources.
Attachment of Diethoxy Groups: Diethoxy groups are typically introduced through alkylation reactions.
Morpholine Ring Addition: The morpholine ring can be added via nucleophilic substitution or through a cyclization reaction.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-CYANO-4,5-DIETHOXYPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonyl chlorides, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-CYANO-4,5-DIETHOXYPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano and sulfonyl groups could play key roles in binding to these targets, while the morpholine ring might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-CYANO-4,5-DIMETHOXYPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE: Similar structure but with methoxy groups instead of diethoxy groups.
N-(2-CYANO-4,5-DIETHOXYPHENYL)-3-(PIPERIDINE-4-SULFONYL)BENZAMIDE: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
N-(2-CYANO-4,5-DIETHOXYPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both cyano and sulfonyl groups, along with the morpholine ring, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H25N3O6S |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C22H25N3O6S/c1-3-30-20-13-17(15-23)19(14-21(20)31-4-2)24-22(26)16-6-5-7-18(12-16)32(27,28)25-8-10-29-11-9-25/h5-7,12-14H,3-4,8-11H2,1-2H3,(H,24,26) |
InChI Key |
WHUPKHRAIQFTMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)OCC |
Origin of Product |
United States |
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